molecular formula C25H24N4O3 B2632182 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921882-07-7

5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2632182
CAS No.: 921882-07-7
M. Wt: 428.492
InChI Key: RJIGBEYWSGOMCE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

A new two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinolines is complex and can vary depending on the specific compound. The core structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines can be complex and depend on the specific compound and reaction conditions. One common reaction is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinolines can vary depending on the specific compound. For example, it is reported that 1,2,3,4-tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents .

Scientific Research Applications

Synthetic Chemistry Applications

Several studies focus on the synthesis of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, demonstrating the interest in these structures for various applications. For instance, Eller et al. (2006) described an efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, showcasing methods that might be applicable for synthesizing related compounds like the one (Eller et al., 2006). Similarly, Al-Issa (2012) synthesized a series of pyridine and fused pyridine derivatives, highlighting the versatility of these structures in synthetic chemistry (Al-Issa, 2012).

Material Science and Organic Electronics

El-Menyawy et al. (2019) explored the synthesis of pyrazolo[4,3-b]pyridine derivatives for applications in organic electronics, demonstrating the potential of these compounds in developing photovoltaic devices (El-Menyawy et al., 2019). This suggests that the compound could also be of interest for materials science research, particularly in the creation of new electronic materials.

Mechanism of Action

Safety and Hazards

The safety and hazards of 1,2,3,4-tetrahydroisoquinolines can vary depending on the specific compound. Some compounds may have cytotoxic and antimalarial activities .

Future Directions

Future research on 1,2,3,4-tetrahydroisoquinolines could focus on the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance .

Properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-32-14-13-27-16-21(24(30)28-12-11-18-7-5-6-8-19(18)15-28)23-22(17-27)25(31)29(26-23)20-9-3-2-4-10-20/h2-10,16-17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIGBEYWSGOMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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